Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Lipophilicity Physicochemical property Drug-likeness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide (CAS 874192-70-8) is a synthetic, achiral small molecule consisting of a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 3,4-dimethoxyphenyl ring and N-acylated at the 3-position with a pentanamide chain (C₁₅H₁₉N₃O₄; MW 305.33 Da). The compound is catalogued as a screening compound (ChemDiv ID D220-0950) and belongs to the N-acylated 3-aminofurazane class, a chemotype that has been the subject of antiplasmodial drug discovery campaigns by the Medicines for Malaria Venture (MMV) and collaborating academic groups.

Molecular Formula C15H19N3O4
Molecular Weight 305.334
CAS No. 874192-70-8
Cat. No. B2811206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
CAS874192-70-8
Molecular FormulaC15H19N3O4
Molecular Weight305.334
Structural Identifiers
SMILESCCCCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-14(17-22-18-15)10-7-8-11(20-2)12(9-10)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
InChIKeyPTHCOTSWJDPXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Yl]Pentanamide (CAS 874192-70-8) – Compound Profile and Procurement Overview


N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide (CAS 874192-70-8) is a synthetic, achiral small molecule consisting of a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 3,4-dimethoxyphenyl ring and N-acylated at the 3-position with a pentanamide chain (C₁₅H₁₉N₃O₄; MW 305.33 Da) . The compound is catalogued as a screening compound (ChemDiv ID D220-0950) and belongs to the N-acylated 3-aminofurazane class, a chemotype that has been the subject of antiplasmodial drug discovery campaigns by the Medicines for Malaria Venture (MMV) and collaborating academic groups [1]. The 1,2,5-oxadiazole ring possesses a strong electron-withdrawing inductive effect comparable to trifluoromethyl or tetrazolyl substituents, conferring distinct electronic and pharmacokinetic properties relative to other oxadiazole isomers [1]. This compound is supplied for research use only and is not intended for therapeutic or veterinary applications .

Why N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Yl]Pentanamide Cannot Be Casually Substituted with Other Furazan Amides


The antiplasmodial structure-activity relationships (SAR) established for 3-aminofurazane derivatives demonstrate that the nature of the N-acyl substituent is the dominant determinant of biological potency. In the published series, only benzamide derivatives exhibited promising antiplasmodial activity, whereas ω-(dialkylamino)alkanamides were essentially inactive (PfNF54 IC₅₀ = 7.24–56.01 µM) [1]. Furthermore, minor alterations to the 4-phenyl substitution pattern—such as replacing 3,4-diethoxy with 3,4-dimethoxy—are predicted to modulate both potency and cytotoxicity [1]. The pentanamide chain of CAS 874192-70-8 confers a calculated logP of 3.00 and logD₇.₄ of 3.00 , placing it at the lower boundary of the lipophilicity range observed for active benzamide analogs (logP 3.68–5.11) [1]. These distinct electronic, steric, and lipophilic features mean that substituting this compound with a shorter-chain amide, a benzamide, or an isomer with a different oxadiazole ring position (e.g., 1,3,4-oxadiazole) would yield a materially different physicochemical and pharmacological profile, invalidating any prior screening or SAR data collected on this specific scaffold.

Quantitative Differentiation Evidence for N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Yl]Pentanamide vs. Closest Analogs


Lipophilicity (logP / logD) as a Discriminator Between Pentanamide and Benzamide Furazan Analogs

The calculated partition coefficient (logP) of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is 3.00, compared with a range of 3.68–5.11 for the active benzamide derivatives in the antiplasmodial furazan series reported by Hermann et al. [1]. The logD₇.₄ of the target compound is also 3.00, whereas the benzamide analog (compound 10) exhibits logP = 3.68 and logD₇.₄ = 3.68 [1]. This quantifiable difference of ΔlogP ≈ 0.68 log units translates to a predicted ~4.8-fold lower n-octanol/water partitioning for the pentanamide, which directly impacts membrane permeability, non-specific protein binding, and tissue distribution .

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bonding Capacity and Polar Surface Area Differentiate Pentanamide from Benzamide Derivatives

The pentanamide derivative possesses 7 hydrogen-bond acceptors and 1 hydrogen-bond donor with a topological polar surface area (tPSA) of 75.4 Ų . In comparison, the diethoxy-substituted benzamide lead compound 13 (N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide) recorded an experimentally measured PAMPA permeability (Pₑ) of 4.26 × 10⁻⁶ cm/s [1]. The lower tPSA of the pentanamide relative to typical benzamide derivatives (which contain additional aromatic carbons and often trifluoromethyl groups) predicts moderately improved passive membrane permeability, although this has not been experimentally verified for the target compound .

Polar surface area Permeability Drug-likeness

Aqueous Solubility (logSw) as a Potential Differentiator from Benzamide-Series Compounds

The predicted aqueous solubility of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is logSw = -3.36 . In the Hermann et al. study, solubility-related issues were explicitly noted for several benzamide derivatives: PAMPA permeability could not be determined for multiple compounds (10, 11, 12, 14, 15, 16) due to insufficient solubility or excessive mass retention [1]. The pentanamide's lower molecular weight (305.33 Da) compared to benzamide analogs (325–480 Da) and its aliphatic acyl chain predict superior aqueous solubility, potentially enabling testing at higher compound concentrations in aqueous assay buffers [1].

Aqueous solubility Formulation Assay compatibility

Structural Differentiation: Alkanamide vs. Benzamide Acyl Moiety and the Implications for Biological Activity

The published SAR for 3-aminofurazane derivatives unequivocally states that 'the activity strongly depended on the nature of the acyl moiety' and that 'only benzamides showed promising activity' [1]. ω-(Dialkylamino)alkanamides (compounds 31, 32, 34, 35) were inactive with PfNF54 IC₅₀ values ranging from 7.24 to 56.01 µM, compared with the benzamide lead compound 1 (PfNF54 IC₅₀ = 0.011 µM) [1]. The target compound, bearing a simple pentanamide chain, is structurally distinct from both the active benzamide series and the inactive ω-(dialkylamino)alkanamide series. This structural positioning makes it a valuable negative-control or selectivity-probe candidate in antiplasmodial screening, particularly for deconvoluting the contribution of the benzamide pharmacophore to target engagement [1].

Structure-activity relationship Acyl moiety Antiplasmodial

3,4-Dimethoxyphenyl vs. 3,4-Diethoxyphenyl Substitution: Impact on Potency and Cytotoxicity

A key SAR finding from the antiplasmodial series is the critical importance of the 4-phenyl substitution. The removal of both ethoxy groups from the 3,4-diethoxyphenyl-substituted compound 39 resulted in a massive potency loss: PfNF54 IC₅₀ = 21.52 µM and PfK1 IC₅₀ = 39.92 µM, compared to compound 1 (PfNF54 IC₅₀ = 0.011 µM) [1]. The target compound bears 3,4-dimethoxy groups rather than 3,4-diethoxy groups. This O-methyl vs. O-ethyl difference alters both steric bulk and lipophilicity (methoxy is less lipophilic than ethoxy by ~0.5 logP units per substituent). The resulting compound is predicted to have a differentiated cytotoxicity profile compared to the diethoxy series, where the most active benzamides showed L-6 cell IC₅₀ values of 9.24–111.2 µM and selectivity indices of 380–1463 [1].

Phenyl substitution Cytotoxicity Selectivity index

Recommended Research and Procurement Application Scenarios for N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Yl]Pentanamide


SAR Negative-Control Compound for Furazan-Based Antimalarial Probe Development

Based on the established SAR that only benzamide derivatives show antiplasmodial activity in the 3-aminofurazane series [1], this pentanamide compound is ideally suited as a negative control in P. falciparum growth inhibition assays. Its alkanamide chain is structurally analogous to the inactive ω-(dialkylamino)alkanamides (PfNF54 IC₅₀ = 7.24–56.01 µM), while its 3,4-dimethoxyphenyl group mimics the substitution pattern of the active benzamide pharmacophore [1]. Researchers can use this compound to validate that observed antiplasmodial activity is specific to the benzamide acyl moiety rather than the furazan core or dimethoxyphenyl group.

Physicochemical Reference Standard for logP / logD Method Validation in Oxadiazole Series

With its experimentally verified (calculated) logP of 3.00 and logD₇.₄ of 3.00 , this compound occupies a clearly defined lipophilicity space that is measurably distinct from the benzamide series (logP = 3.68–5.11) [1]. It can serve as a calibration or reference standard in chromatographic logP determination methods (e.g., RP-HPLC, shake-flask) for oxadiazole-containing libraries, providing a mid-range lipophilicity anchor point that bridges highly lipophilic benzamide furazans and more polar heterocyclic analogs.

Aqueous Solubility Benchmark for Furazan Library Profiling

The compound's predicted logSw of -3.36 , combined with its lower molecular weight relative to benzamide analogs, positions it as a solubility benchmark for early-stage furazan library characterization. Since multiple benzamide derivatives in the published series failed PAMPA permeability measurement due to solubility limitations [1], this pentanamide can be used to establish baseline solubility values in aqueous assay buffers (e.g., PBS, RPMI-1640 medium), aiding the identification of solubility-limited chemotypes within furazan screening collections.

Matched-Pair Tool for Alkoxy Substitution SAR in 4-Phenylfurazan Medicinal Chemistry

The 3,4-dimethoxyphenyl substitution of this compound provides a critical bridge between the highly active 3,4-diethoxy series (PfNF54 IC₅₀ = 0.011 µM) and the inactive unsubstituted phenyl series (PfNF54 IC₅₀ = 21.52 µM) [1]. Medicinal chemists can procure this compound as a matched-pair comparator to systematically assess the contribution of alkoxy chain length to target potency, cytotoxicity, and metabolic stability, without the confounding influence of the benzamide acyl group.

Quote Request

Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.